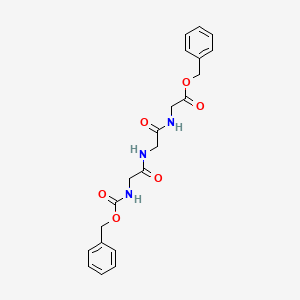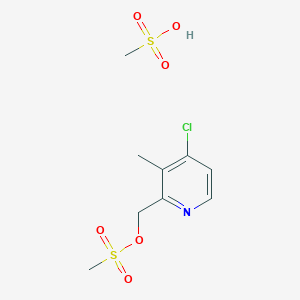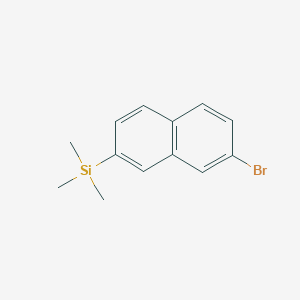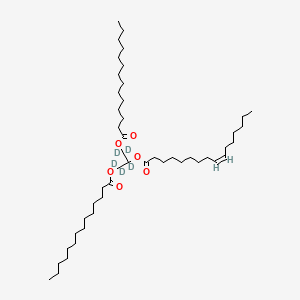
Carbobenzyloxyglycylglycylglycine benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzyloxyglycylglycylglycine benzyl ester is a synthetic compound with the molecular formula C21H23N3O6 and a molecular weight of 413.434 g/mol . It is a derivative of glycine, a simple amino acid, and is often used in peptide synthesis and research. The compound is characterized by the presence of a benzyl ester group, which is commonly used as a protecting group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbobenzyloxyglycylglycylglycine benzyl ester can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of the amino groups of glycine residues with carbobenzyloxy (Cbz) groups, followed by the coupling of these protected glycine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The use of automated systems allows for precise control over reaction conditions and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxyglycylglycylglycine benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyl ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Hydrolysis: Glycylglycylglycine and benzyl alcohol.
Reduction: Glycylglycylglycine benzyl alcohol.
Oxidation: Glycylglycylglycine and benzoic acid.
Applications De Recherche Scientifique
Carbobenzyloxyglycylglycylglycine benzyl ester has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Bioconjugation: The compound can be used to modify proteins and peptides for various biochemical studies.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties
Mécanisme D'action
The mechanism of action of carbobenzyloxyglycylglycylglycine benzyl ester primarily involves its role as a protecting group in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino groups of glycine residues from unwanted reactions during peptide coupling. The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization. The compound does not have a specific biological target or pathway, as its primary use is in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbobenzyloxyglycylleucylglycine benzyl ester
- Carbobenzyloxyalanylglycylglycine benzyl ester
- Carbobenzyloxyisoleucylisoleucine benzyl ester
- Carbobenzyloxyserylglycine benzyl ester
- Carbobenzyloxyglycylsarcosine benzyl ester
Uniqueness
Carbobenzyloxyglycylglycylglycine benzyl ester is unique due to its specific sequence of glycine residues and the presence of both carbobenzyloxy and benzyl ester protecting groups. This combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
Numéro CAS |
102374-02-7 |
|---|---|
Formule moléculaire |
C21H23N3O6 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
benzyl 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C21H23N3O6/c25-18(23-13-20(27)29-14-16-7-3-1-4-8-16)11-22-19(26)12-24-21(28)30-15-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,26)(H,23,25)(H,24,28) |
Clé InChI |
ISFYDJTZYYPHLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)










![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)


